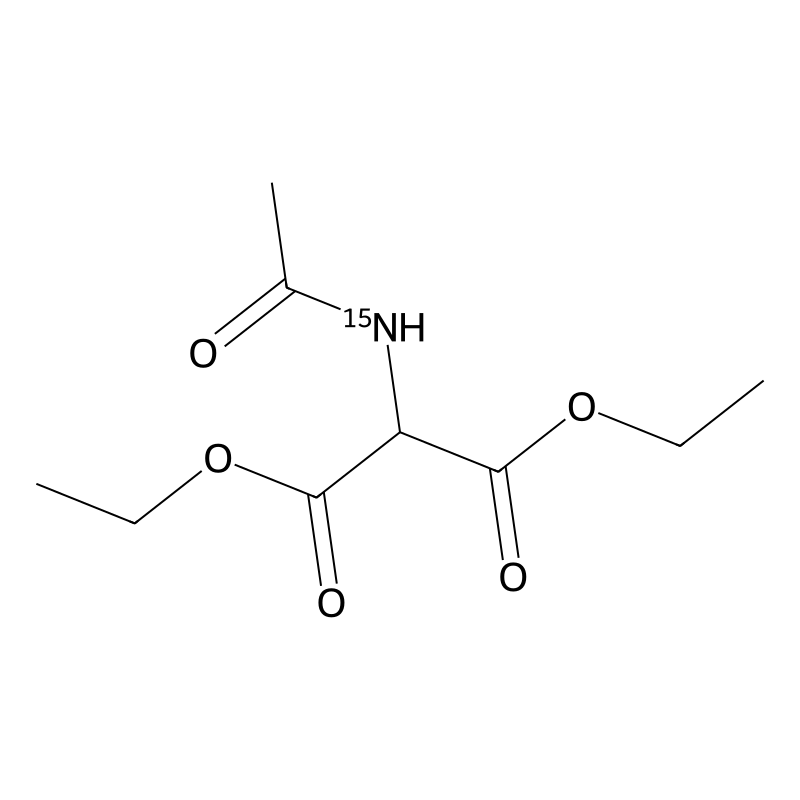

Diethyl acetamidomalonate-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Diethyl acetamidomalonate-15N is a nitrogen-15 isotopically labeled derivative of diethyl acetamidomalonate, a compound with the molecular formula C₉H₁₅N₁O₅ and a CAS number of 92877-34-4. This compound features two ethyl ester groups and an acetamido group attached to a malonate backbone, making it a versatile building block in organic synthesis. The incorporation of the nitrogen-15 isotope is significant for applications in NMR spectroscopy and metabolic studies, allowing researchers to trace nitrogen pathways in biological systems .

DEAM-15N itself does not have a specific mechanism of action. Its primary function is as a building block for the synthesis of isotopically labeled molecules used in various research applications, particularly NMR spectroscopy []. The ¹⁵N isotope substitution allows researchers to follow the fate of the labeled molecule within a complex system and probe specific interactions at the atomic level.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form β-amino acids.

- Esterification: The ethyl ester groups can react with alcohols to form new esters.

- Substitution Reactions: The acetamido group can be substituted under appropriate conditions, allowing for functional group transformations.

- Enolate Formation: When treated with strong bases, diethyl acetamidomalonate-15N can form enolates, which are reactive intermediates useful in further synthetic applications .

While specific biological activities of diethyl acetamidomalonate-15N have not been extensively documented, its parent compound is known for its role in synthesizing amino acids such as threonine and alanine. The incorporation of the nitrogen-15 isotope allows for enhanced tracking of metabolic pathways involving nitrogen-containing compounds, making it valuable in biochemical research and studies involving amino acid metabolism .

The synthesis of diethyl acetamidomalonate-15N typically involves the following steps:

- Starting Materials: The synthesis begins with diethyl malonate and an appropriate nitrogen source, such as acetamide labeled with nitrogen-15.

- Formation of Acetamido Group: The reaction between diethyl malonate and nitrogen source is facilitated by an acid catalyst or through direct heating.

- Purification: The product is purified through recrystallization or chromatography to obtain high-purity diethyl acetamidomalonate-15N.

Alternative methods may include the use of specific reagents that promote the incorporation of the nitrogen isotope during the reaction process .

Diethyl acetamidomalonate-15N has several applications:

- Isotope Labeling: It is primarily used in metabolic studies where tracing nitrogen pathways is crucial.

- Synthesis of Amino Acids: It serves as a precursor in the synthesis of various amino acids and related compounds.

- Research Tool: Its isotopic labeling makes it an essential tool for NMR studies and other analytical techniques aimed at understanding biological processes involving nitrogen .

Interaction studies involving diethyl acetamidomalonate-15N often focus on its reactivity with biological molecules. For instance, its ability to form enolates allows it to react with electrophiles in biological systems. Additionally, as a labeled compound, it can be used to study interactions within metabolic pathways by tracking its incorporation into amino acids or proteins during biosynthesis .

Several compounds share structural similarities with diethyl acetamidomalonate-15N. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl malonate | Two ethyl ester groups; no acetamido group | Commonly used as a building block in synthesis |

| Acetamidomalonate | Contains only one ethyl ester; has an acetamido group | Lacks isotopic labeling |

| Ethyl acetoacetate | Contains an acetyl group instead of an acetamido group | Used mainly in Claisen condensation reactions |

| Diethyl 2-(acetylamino)malonate | Similar backbone; different functional groups | Less common in research than diethyl acetamidomalonate |

Diethyl acetamidomalonate-15N is unique due to its isotopic labeling, which enhances its utility in research settings compared to its non-labeled counterparts .